
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a fluorine atom on the benzene ring and a sulfonyl-ethyl-piperazine moiety attached to the amide nitrogen . Benzamide derivatives are known to have various biological activities, and the piperazine moiety is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a benzene ring, which is aromatic, and a piperazine ring, which is a saturated heterocycle. It also has a sulfonyl group and an amide group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity. The amide could potentially be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution, although the electron-withdrawing amide group would deactivate the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and sulfonyl groups, along with the piperazine ring, would likely make this compound quite polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Synthesis and Antimicrobial Properties : Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline exhibited high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Sulfonamide Derivatives for Antimicrobial Activity : Sulfonamides containing various scaffolds have been synthesized and their in vitro activities against different bacterial strains, including Mycobacterium tuberculosis, were evaluated. Some derivatives showed significant antimicrobial activity (Krátký et al., 2012).
Radiopharmaceutical Applications
Quantitative Imaging of Receptors : Compounds structurally similar to the given chemical have been used in the quantitative imaging of 5-HT(1A) receptors in human brains. This is significant for studies related to neurotransmitter systems (Passchier et al., 2000).
Automated Synthesis and Purification : Automated synthesis methods have been developed for compounds structurally similar to the given chemical, which are used in radiopharmaceutical applications, indicating its potential in medical imaging (Hayashi et al., 2012).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : New methods for synthesizing compounds with structural similarities have been explored. These approaches are vital for developing novel pharmaceuticals and research tools (Mehdipour‐Ataei et al., 2004).
Characterization of Related Compounds : Studies focusing on the synthesis and characterization of compounds similar in structure provide insights into their potential applications and properties. This includes exploring different synthesis routes and analyzing their chemical properties (Yoshida et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S.ClH/c1-2-18-8-10-19(11-9-18)23(21,22)12-7-17-15(20)13-5-3-4-6-14(13)16;/h3-6H,2,7-12H2,1H3,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODEALMVAMATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)
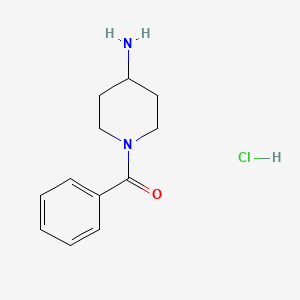
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)
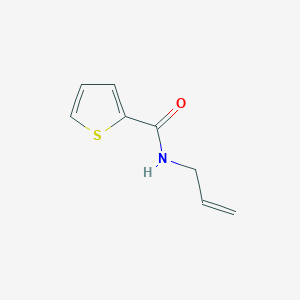
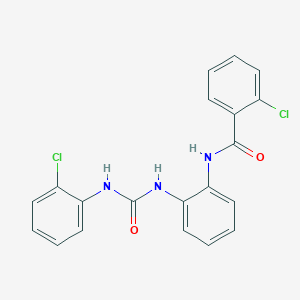


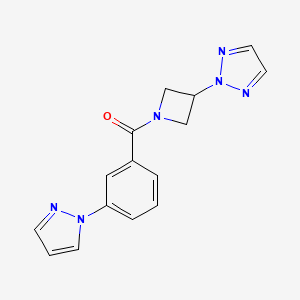

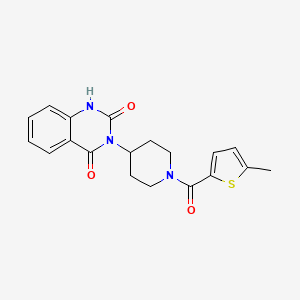
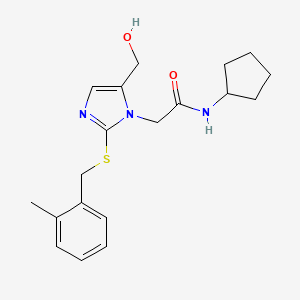
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)